![molecular formula C15H10F3IN2O4 B1530410 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile CAS No. 1353878-20-2](/img/structure/B1530410.png)
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile
Overview
Description
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C15H10F3IN2O4 and its molecular weight is 466.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Insights and Applications
Photophysical Properties and Dual Fluorescence : Compounds structurally related to the one , such as 4-(Dimethyl-amino)benzonitrile, have been studied for their photophysical properties, revealing interesting behaviors like dual fluorescence. These findings are significant for understanding the electronic properties and potential applications in sensing and molecular electronics (Köhn & Hättig, 2004).
Reactive Intermediate Studies : The study of certain benzonitriles, including reactions and cyclotrimerization processes, provides insights into the reactivity of nitrile compounds. These insights are valuable for synthetic chemistry applications, especially in creating complex organic molecules (Davies et al., 1997).
Electrolyte Additives for High Voltage Batteries : Research on 4-(Trifluoromethyl)-benzonitrile highlights its application as an electrolyte additive for lithium-ion batteries, demonstrating the broader utility of fluorinated benzonitriles in improving battery performance (Huang et al., 2014). This could imply potential utility for related compounds in energy storage technologies.
Photochemical Studies : The photochemical behavior of aminobenzonitriles has been examined, revealing the formation of photoproducts and their impact on photophysical measurements. This area of research is critical for understanding the stability and behavior of these compounds under light exposure, which has implications for their use in photochemical applications (Druzhinin et al., 2005).
Antimicrobial Activities : The synthesis and evaluation of novel triazole derivatives, including those related to benzonitriles, for antimicrobial activities underscore the pharmaceutical and medicinal chemistry relevance of these compounds (Bektaş et al., 2007). Such studies indicate the potential for developing new drugs and therapeutic agents.
properties
IUPAC Name |
4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-5-iodo-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3IN2O4/c1-14(2)24-12(22)8(13(23)25-14)6-21-11-4-9(15(16,17)18)7(5-20)3-10(11)19/h3-4,6,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKORYYKIIVOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=C(C(=C2)C(F)(F)F)C#N)I)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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